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Introduction
ML352 is a potent, selective, and noncompetitive inhibitor of the high-affinity choline transporter

(CHT), which is the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] This document

provides detailed application notes and experimental protocols for the in vitro characterization

of ML352, a crucial tool for studying cholinergic signaling. Perturbations in cholinergic signaling

are implicated in numerous neurological and psychiatric disorders, including Alzheimer's

disease, Parkinson's disease, and schizophrenia.[3] ML352 offers a significant advantage over

the classical CHT inhibitor hemicholinium-3 (HC-3) due to its noncompetitive mechanism of

action, suggesting it may be more effective in vivo where extracellular choline concentrations

can be high.[3][4]

Mechanism of Action
ML352 acts as an allosteric inhibitor of CHT.[1][3] It binds to a site on the transporter distinct

from the choline binding site, thereby reducing the maximal transport velocity (Vmax) without

significantly affecting the Michaelis constant (Km) for choline.[3][4] This noncompetitive

inhibition leads to a reduction in choline uptake into presynaptic nerve terminals, consequently

limiting the synthesis of acetylcholine.[1][2] Recent cryogenic electron microscopy (cryo-EM)

structures have revealed that ML352 binds to the external surface of CHT, stabilizing it in an

inward-open conformation and thus preventing choline translocation.[5] Furthermore, studies

have shown that ML352 can increase the surface expression of CHT in transfected cells.[3]
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Data Presentation
Table 1: In Vitro Potency and Selectivity of ML352
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Parameter Cell/Tissue Type Value Reference

CHT Inhibition

Kᵢ (³H-choline uptake)

hCHT LV-AA

transfected HEK293

cells

92 ± 2.8 nM [3]

Kᵢ (³H-choline uptake)
Mouse forebrain

synaptosomes

166 ± 12 nM (or 172 ±

12 nM)
[3][4]

Kᵢ ([³H]HC-3 binding)

hCHT LV-AA

transfected HEK293

cell membranes

128.6 ± 15.3 nM [3][4]

Kinetic Parameters of

Choline Transport in

the Presence of

ML352

Kₘ (Choline)

hCHT LV-AA

transfected HEK293

cells (Vehicle)

2.5 ± 0.4 µM [3]

Kₘ (Choline)

hCHT LV-AA

transfected HEK293

cells (200 nM ML352)

4.4 ± 1.2 µM [3]

Kₘ (Choline)

hCHT LV-AA

transfected HEK293

cells (800 nM ML352)

4.4 ± 2.0 µM [3]

Vₘₐₓ (% of control)

hCHT LV-AA

transfected HEK293

cells (200 nM ML352)

70.4 ± 5.6% [3]

Vₘₐₓ (% of control)

hCHT LV-AA

transfected HEK293

cells (800 nM ML352)

30.3 ± 4.2% [3]

Vₘₐₓ (% of control) Mouse forebrain

synaptosomes (300

57.2 ± 3.4% [3]
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nM ML352)

[³H]HC-3 Binding

Parameters in the

Presence of ML352

Bₘₐₓ (% of control)

hCHT LV-AA

transfected HEK293

cell membranes (200

nM ML352)

80.3 ± 3.8% [3]

Bₘₐₓ (% of control)

hCHT LV-AA

transfected HEK293

cell membranes (800

nM ML352)

48.9 ± 4.1% [3]

Selectivity

Inhibition at 5 µM

Dopamine Transporter

(DAT) in mouse

forebrain

synaptosomes

< 20% [3][4]

Inhibition at 5 µM

Serotonin Transporter

(SERT) in mouse

forebrain

synaptosomes

< 20% [3][4]

Inhibition at 5 µM

Norepinephrine

Transporter (NET) in

transfected HEK293

cells

< 20% [3]

Inhibition

Choline

Acetyltransferase

(ChAT) in mouse

forebrain extracts

No significant

inhibition
[1][3]

Inhibition

Acetylcholinesterase

(AChE) in mouse

forebrain extracts

No significant

inhibition
[1][3]
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Experimental Protocols
[³H]Choline Uptake Assay in Transfected HEK293 Cells
This assay measures the ability of ML352 to inhibit the uptake of radiolabeled choline into cells

expressing the human choline transporter.

Materials:

HEK293 cells stably transfected with hCHT

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM

MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

[³H]Choline

ML352

Scintillation fluid

Scintillation counter

Protocol:

Cell Culture: Culture hCHT-transfected HEK293 cells in DMEM supplemented with 10%

FBS.

Cell Plating: Plate cells in a 24-well plate and grow to confluence.

Pre-incubation: Wash cells twice with KRH buffer. Pre-incubate the cells with varying

concentrations of ML352 or vehicle in KRH buffer for 15 minutes at 37°C.

Initiation of Uptake: Add [³H]Choline (final concentration typically 10-20 nM) to each well to

initiate the uptake reaction. Incubate for 10 minutes at 37°C.
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Termination of Uptake: Terminate the reaction by aspirating the buffer and rapidly washing

the cells three times with ice-cold KRH buffer.

Cell Lysis: Lyse the cells with 1% SDS.

Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the Kᵢ value by fitting the data to a single-site inhibition model

using appropriate software (e.g., Prism).

[³H]HC-3 Binding Assay in Cell Membranes
This assay assesses the effect of ML352 on the binding of the CHT-specific radioligand

[³H]hemicholinium-3 to membranes prepared from hCHT-transfected cells.

Materials:

Membranes from hCHT-transfected HEK293 cells

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂,

pH 7.4)

[³H]HC-3

ML352

Glass fiber filters

Filtration apparatus

Scintillation counter

Protocol:

Membrane Preparation: Prepare cell membranes from hCHT-transfected HEK293 cells using

standard homogenization and centrifugation techniques.
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Binding Reaction: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein),

[³H]HC-3 (at a concentration near its K₋), and varying concentrations of ML352 or vehicle in

binding buffer.

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a

cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure radioactivity.

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in

the presence of a high concentration of unlabeled HC-3). Determine the Kᵢ of ML352 by

nonlinear regression analysis.

Cell Surface Biotinylation Assay
This assay is used to determine if ML352 alters the cell surface expression of CHT.

Materials:

HEK293 cells stably transfected with wild-type hCHT

Sulfo-NHS-SS-Biotin

Quenching solution (e.g., 100 mM glycine in PBS)

Lysis buffer (e.g., RIPA buffer)

Streptavidin-agarose beads

SDS-PAGE and Western blotting reagents

Anti-CHT antibody

Protocol:
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Cell Treatment: Treat confluent hCHT-transfected HEK293 cells with ML352 (e.g., 5 µM),

HC-3 (as a positive control), or vehicle for a specified time (e.g., 15 minutes) at 37°C.

Biotinylation: Place cells on ice and wash with ice-cold PBS. Add Sulfo-NHS-SS-Biotin to the

cells and incubate for 30 minutes on ice to label surface proteins.

Quenching: Quench the reaction by adding quenching solution.

Cell Lysis: Lyse the cells with lysis buffer containing protease inhibitors.

Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads overnight at

4°C to capture biotinylated (surface) proteins.

Elution and Western Blotting: Wash the beads extensively. Elute the bound proteins by

boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a

PVDF membrane.

Immunodetection: Probe the membrane with an anti-CHT antibody to detect the amount of

CHT at the cell surface.

Quantification: Quantify the band intensities to determine the relative change in CHT surface

expression.
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Caption: Signaling pathway of ML352 action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ML352: Application Notes and Protocols for In Vitro
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609150#ml352-experimental-protocol-for-in-vitro-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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